Nucleophilic fluorination leverages the displacement of leaving groups (e.g., halides, sulfonates) by fluoride to construct the C–F bond in FMSA precursors. The sp³-hybridized carbon in fluoromethanesulfinyl chloride (ClCH₂S(O)Cl) allows direct late-stage fluorination using anhydrous [¹⁸F]fluoride or metal fluorides (e.g., KF, AgF) under no-carrier-added (n.c.a.) conditions. The reaction proceeds via an Sₙ2 mechanism, where the high charge density of fluoride necessitates phase-transfer catalysts (e.g., Kryptofix 2.2.2) or polar aprotic solvents (DMF, DMSO) to enhance reactivity [2]. The C–F bond strength in aliphatic fluorides (~441 kJ/mol) ensures metabolic stability, though benzylic/allylic fluoromethanesulfinamides exhibit reduced stability due to lower bond dissociation energies (413 kJ/mol) [2].
Table 1: Nucleophilic Fluorination Methods for FMSA Synthesis
| Precursor | Fluorination Agent | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| ClCH₂S(O)Cl | K¹⁸F/K222 | DMF, 80°C, 10 min | 75–85 | Rapid radiolabeling for PET imaging |
| BrCH₂S(O)NHTs | AgF | CH₃CN, reflux, 2 h | 60 | Avoids epimerization at sulfur |
| HOS(O)CH₂OTf | CsF | DMSO, 120°C, 30 min | 70 | Compatible with acid-sensitive groups |
Steric and electronic factors critically influence fluorination efficiency. Electron-withdrawing substituents on sulfur (e.g., –S(O)Ar) accelerate fluorination by polarizing the C–X bond. Conversely, bulky N-protecting groups (e.g., –N(Ts), –Tr) hinder nucleophilic attack but enhance stereochemical stability [2] [4].
Fluoromethanesulfinamide serves as a monomer for fluoropoly(amide–sulfonamide)s (F-PASAs) via copolymerization with bifunctional electrophiles. In a key approach, β-hydroxytetrafluoroethanesulfonic acid sultone (TFE-sultone) isomerizes to a bis-electrophile containing acyl fluoride (–COF) and sulfonyl fluoride (–SO₂F) termini. Polycondensation with hexamethylenediamine proceeds via simultaneous amidation and sulfonamidation at 60°C in DMSO, yielding F-PASAs with alternating amide and sulfonamide linkages [3]:
$$\text{TFE-sultone} + \text{H}2\text{N(CH}2\text{)}6\text{NH}2 \rightarrow [\text{-CO-NH(CH}2\text{)}6\text{NH-SO}2\text{-CF}2\text{-CF}2\text{-}]n$$
Table 2: Properties of F-PASA Polymers Derived from FMSA Analogues
| Monomer Pair | Mₙ (kDa) | T_g (°C) | T_d (°C) | Solubility |
|---|---|---|---|---|
| TFE-sultone + HDA | 32.6 | 145 | 310 | DMSO, DMF, NMP |
| TFE-sultone + p-PDA | 28.9 | >200 | 325 | DMSO (partial) |
F-PASAs exhibit enhanced thermal stability (T_d > 300°C) and optical transparency (UV cutoff < 300 nm) due to fluorinated segments. The sulfonamide groups confer hydrolytic resistance compared to polyamides, enabling applications in membranes and microelectronics [3].
Radical pathways enable C–S bond formation under mild conditions. Sulfinylamines (R–N=S=O) react with fluoromethyl radicals generated from iodofluoromethane (CH₂FI) or sodium fluoromethanesulfinate (FCH₂SO₂Na). Photoredox catalysis using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue light facilitates radical generation via single-electron transfer (SET). Copper catalysis (e.g., Cu(I)/phenanthroline) also mediates fluoromethyl radical addition to N-sulfinylimines [1] [4]:
$$\text{FCH}2\text{I} + \text{Ph–N=S=O} \xrightarrow{\text{Cu(I)/hv}} \text{Ph–N(H)S(O)CH}2\text{F}$$
Key advantages include:
Enantioenriched FMSA is synthesized via desymmetrization of prochiral sulfur precursors or stereospecific fluoromethylation. Nickel-catalyzed asymmetric addition of arylboronic acids to N-sulfinylamines using PyOx ligands (L1) achieves >95% ee. The mechanism involves migratory insertion into the S=N bond, with enantioselectivity governed by hydrogen bonding between the sulfinyl oxygen and the ligand’s oxazolidine C–H [4]:
$$\text{ArB(OH)}2 + \text{Tr–N=S=O} \xrightarrow{\text{Ni/L1, Cs}2\text{CO}_3} \text{Tr–N(H)S(O)Ar}$$
Copper-catalyzed tBu-to-Ar exchange with aryldiazonium salts converts tert-butanesulfinamide directly to chiral aryl fluoromethanesulfinamides. Additives (e.g., NaBARF) suppress diazonium decomposition, while chiral Box ligands control stereochemistry [5].
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1